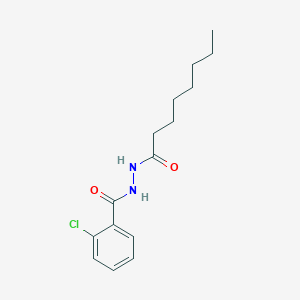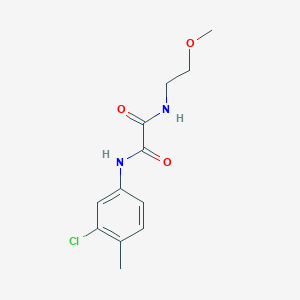
4-(2,5-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
Descripción general
Descripción
Thiazole derivatives are of significant interest in organic and medicinal chemistry due to their diverse biological activities and applications in chemical synthesis. The synthesis and characterization of thiazole derivatives, such as those involving dimethoxybenzylidene and ethylthio substitutions, contribute to the exploration of their potential applications in technology and pharmaceuticals.
Synthesis Analysis
Thiazole derivatives are synthesized through various methods, including condensation reactions involving ethyl-2-aminothiazole-4-carboxylate and different aldehydes or ketones. Techniques such as 1H NMR, 13C NMR, FT-IR, and UV–Vis spectroscopy, along with single crystal X-ray diffraction (SC-XRD), are employed for characterization. Density Functional Theory (DFT) calculations are often used to predict the properties and reactivity of these compounds (Haroon et al., 2019).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is elucidated using spectroscopic methods and confirmed by SC-XRD. These compounds exhibit significant non-linear optical (NLO) properties, highlighting their potential technological applications. DFT and Time-Dependent DFT (TDDFT) analyses provide insights into their electronic structures and charge transfer capabilities (Haroon et al., 2019).
Aplicaciones Científicas De Investigación
Protective Groups in Synthesis
The 3,4-dimethoxybenzyl group, closely related to the dimethoxybenzylidene moiety in the specified compound, has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This protective group is smoothly eliminated, showing its utility in synthetic chemistry for protecting sensitive functional groups during reactions (Grunder-Klotz & Ehrhardt, 1991).
Antimicrobial and Anticancer Activities
Compounds derived from 1,3,4-thiadiazole, which share structural features with the specified chemical, have been investigated for their biological activities. Schiff bases derived from these compounds have shown significant antimicrobial activity and possess DNA protective ability against oxidative damage. Furthermore, some of these compounds exhibit cytotoxicity against cancer cell lines, indicating their potential in developing new chemotherapeutic agents (Gür et al., 2020).
Molecular Docking Studies
Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, related to the structure of interest, have been synthesized and their structures confirmed via NMR, IR, and mass spectral data. Docking studies and antimicrobial evaluation of these analogues indicate their potential as bioactive molecules, showcasing the utility of molecular modeling in predicting the biological activities of new compounds (Spoorthy et al., 2021).
Structural and Reactivity Studies
Synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been conducted, providing insights into the spectroscopic properties and reactivity of such compounds. Computational studies, including density functional theory (DFT) analysis, offer valuable information on their electronic structure and potential applications in materials science (Haroon et al., 2019).
Antioxidant Properties
Novel Schiff bases tethering 1,2,4-triazole and pyrazole rings have been synthesized, and their antioxidant as well as α-glucosidase inhibitory activities were evaluated. These studies underline the importance of structural modifications in enhancing biological activities, potentially leading to the development of new therapeutic agents (Pillai et al., 2019).
Propiedades
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-4-19-14-15-11(13(16)20-14)8-9-7-10(17-2)5-6-12(9)18-3/h5-8H,4H2,1-3H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRORRCFBQJZDM-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C=CC(=C2)OC)OC)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C=CC(=C2)OC)OC)/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(benzylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4557944.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4557950.png)
![2-chloro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4557964.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4557973.png)



![1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4557994.png)
![1-methyl-5-[({1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4557996.png)
![N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-fluorobenzamide](/img/structure/B4558002.png)

![N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4558018.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B4558028.png)